molecular formula C26H20ClFN2O3 B2579424 N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866590-57-0

N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2579424
CAS No.: 866590-57-0
M. Wt: 462.91
InChI Key: XHMMSIURTAVQFE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a quinolinone core substituted with a 4-ethylbenzoyl group at position 3, a fluorine atom at position 6, and an acetamide moiety linked to a 4-chlorophenyl group via a methylene bridge. The 4-chlorophenyl and 4-ethylbenzoyl substituents likely enhance lipophilicity and binding interactions, while the fluorine atom at position 6 may improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O3/c1-2-16-3-5-17(6-4-16)25(32)22-14-30(23-12-9-19(28)13-21(23)26(22)33)15-24(31)29-20-10-7-18(27)8-11-20/h3-14H,2,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMMSIURTAVQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-ethylbenzoyl group: This step involves the acylation of the quinoline derivative using 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Final coupling: The final step involves coupling the intermediate with 4-chloroaniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Amino or thio derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound's quinoline structure is associated with several biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Research indicates that compounds with similar structures can intercalate with DNA, potentially inhibiting replication and transcription processes, which is crucial for the development of new therapeutic agents.

Antimicrobial Activity

Studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro assays. It has shown potential in inhibiting the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their cytotoxic effects against a panel of human tumor cells, indicating their potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that require careful control of reaction conditions to ensure high yield and purity. The typical synthetic route includes:

  • Formation of the Quinoline Core : This can be achieved through methods such as Friedländer synthesis.
  • Acylation : The introduction of the 4-ethylbenzoyl group is performed using acylation reactions.
  • Final Coupling : This step involves coupling with 4-chloroaniline to form the desired compound.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects against human tumor cells with mean GI50 values indicating potential therapeutic applications.
Antimicrobial ScreeningEvaluated against mycobacterial and fungal strains; showed promising antimicrobial activity suggesting its use in treating infections.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline core can intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorophenyl vs. However, the methoxy group improves aqueous solubility, which may be advantageous for pharmacokinetics .
  • Sulfonyl vs. Benzoyl (C3 Substituent) : The sulfonyl group in introduces higher polarity and hydrogen-bonding capacity, whereas the 4-ethylbenzoyl group in the target compound prioritizes hydrophobic interactions, favoring membrane permeability .

Fluorination Impact

The 6-fluoro substitution in the target compound and mirrors strategies used in fluoroquinolone antibiotics (e.g., ciprofloxacin), where fluorine at position 6 stabilizes the DNA gyrase-topoisomerase IV complex . Non-fluorinated analogs (e.g., ) lack this stabilization, reducing antimicrobial potency.

Crystallographic and Conformational Insights

Studies on dichlorophenyl-acetamide derivatives reveal that halogen substituents influence molecular conformation and dimerization via N–H⋯O hydrogen bonds.

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article summarizes the compound's synthesis, biological activities, and relevant research findings.

Chemical Profile

  • Chemical Formula : C26H20ClFN2O3
  • CAS Number : 866590-57-0
  • Molecular Weight : 454.9 g/mol

Synthesis and Structure

The compound is synthesized through a multi-step reaction involving various organic intermediates. The structure includes a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the chlorophenyl and ethylbenzoyl groups enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Inhibition of Cell Proliferation : The compound exhibits significant inhibitory effects on the proliferation of several cancer cell lines, including glioblastoma and breast cancer cells. In vitro studies have shown that it can induce apoptosis in these cells by activating specific signaling pathways related to cell death.
  • Mechanism of Action : Research indicates that the compound may act as a kinase inhibitor, particularly targeting pathways involved in tumor growth and survival. For instance, it has been reported to inhibit AKT signaling, which is crucial in many cancers for regulating cell survival and proliferation .
  • Selectivity : One of the notable features of this compound is its selectivity towards cancer cells over normal cells. This selectivity reduces potential side effects associated with conventional chemotherapy agents.

Antimicrobial Activity

In addition to anticancer properties, preliminary data suggest that this compound may also exhibit antimicrobial activity. Studies are ongoing to determine its efficacy against various bacterial and fungal strains.

Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of glioblastoma cell lines with an EC50 in low micromolar range .
Study 2Showed selective cytotoxicity towards cancer cells while sparing normal cells .
Study 3Indicated potential antimicrobial properties needing further exploration .

Case Study 1: Glioblastoma Treatment

A recent case study involving patient-derived glioblastoma cells demonstrated that treatment with this compound led to a marked reduction in neurosphere formation, indicating a decrease in stem-like properties associated with aggressive tumors. This study supports its potential as a therapeutic agent in treating resistant forms of glioblastoma.

Case Study 2: Breast Cancer Cell Lines

Another investigation focused on breast cancer cell lines revealed that the compound effectively induced apoptosis through mitochondrial pathways. The study highlighted the importance of further clinical trials to assess dosage and long-term effects.

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